![molecular formula C15H21N5O2 B10975270 1-[7-(Piperidin-1-yl)-2,1,3-benzoxadiazol-4-yl]-3-propylurea](/img/structure/B10975270.png)
1-[7-(Piperidin-1-yl)-2,1,3-benzoxadiazol-4-yl]-3-propylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-N’-PROPYLUREA is a synthetic organic compound that belongs to the class of benzoxadiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and chemical biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-N’-PROPYLUREA typically involves the following steps:
Formation of the Benzoxadiazole Core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Group: The piperidine moiety can be introduced via nucleophilic substitution reactions.
Urea Formation: The final step involves the reaction of the benzoxadiazole derivative with an isocyanate or a carbamate to form the urea linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the benzoxadiazole core.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions adjacent to the benzoxadiazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe or in bioimaging due to the benzoxadiazole core.
Medicine: Investigation as a potential therapeutic agent due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-N’-PROPYLUREA would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzoxadiazole core could be involved in electron transfer processes, while the piperidine group might enhance binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-N’-METHYLUREA
- N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-N’-ETHYLUREA
- N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-N’-BUTYLUREA
Uniqueness
N-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-N’-PROPYLUREA is unique due to its specific substitution pattern, which may confer distinct physical, chemical, and biological properties compared to its analogs. The propyl group might influence its solubility, stability, and interaction with biological targets differently than methyl, ethyl, or butyl groups.
Properties
Molecular Formula |
C15H21N5O2 |
|---|---|
Molecular Weight |
303.36 g/mol |
IUPAC Name |
1-(4-piperidin-1-yl-2,1,3-benzoxadiazol-7-yl)-3-propylurea |
InChI |
InChI=1S/C15H21N5O2/c1-2-8-16-15(21)17-11-6-7-12(14-13(11)18-22-19-14)20-9-4-3-5-10-20/h6-7H,2-5,8-10H2,1H3,(H2,16,17,21) |
InChI Key |
RZRPPFIGIDIPFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NC1=CC=C(C2=NON=C12)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-yl)methanone](/img/structure/B10975190.png)
![4-Ethyl-5-methyl-2-[(phenylacetyl)amino]thiophene-3-carboxamide](/img/structure/B10975199.png)
![N-cyclooctyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10975203.png)
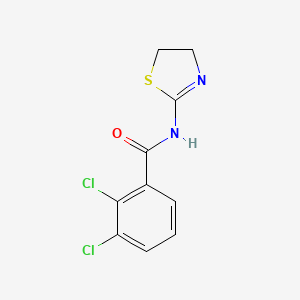
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B10975225.png)
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B10975232.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N,N-diethylpropanamide](/img/structure/B10975234.png)
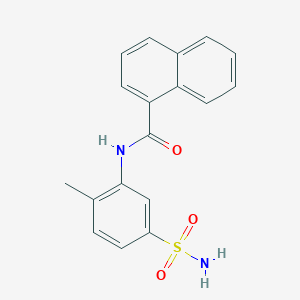
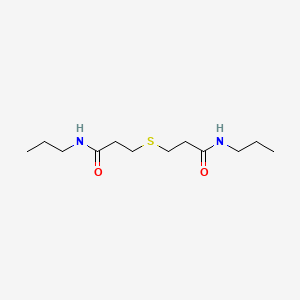
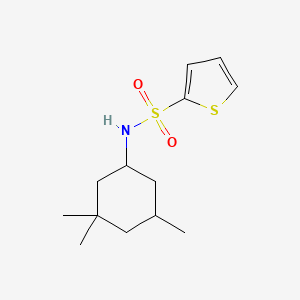
![3-[(3-Bromophenyl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10975248.png)
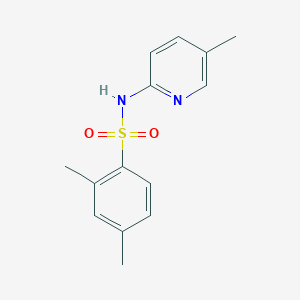
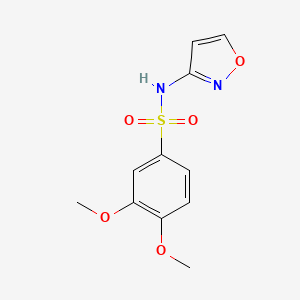
![N-(2-methylbenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10975255.png)
